Ethyl (2-acetylcyclopentyl)acetate
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Overview
Description
Ethyl (2-acetylcyclopentyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a cyclopentyl ring with an acetyl group and an ethyl acetate moiety, making it a unique structure within the ester category.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-acetylcyclopentyl)acetate typically involves the esterification of 2-acetylcyclopentanone with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency and yield of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-acetylcyclopentyl)acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation: Oxidizing agents can convert the ester into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-acetylcyclopentanone and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl (2-acetylcyclopentyl)acetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2-acetylcyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of its constituent parts, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Ethyl (2-acetylcyclopentyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: A simpler ester with a fruity aroma, commonly used as a solvent.
Methyl Butyrate: Known for its apple-like scent, used in flavorings and fragrances.
Uniqueness
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Properties
CAS No. |
188620-87-3 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-(2-acetylcyclopentyl)acetate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)7-9-5-4-6-10(9)8(2)12/h9-10H,3-7H2,1-2H3 |
InChI Key |
BNWFVPZEGRTPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC1C(=O)C |
Origin of Product |
United States |
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